molecular formula C5H14ClN3 B14382304 Pivalimidohydrazide hydrochloride

Pivalimidohydrazide hydrochloride

Cat. No.: B14382304
M. Wt: 151.64 g/mol
InChI Key: UQROKWUCVHVMIW-UHFFFAOYSA-N
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Description

Pivalimidohydrazide hydrochloride is a hydrazide derivative characterized by a pivaloyl (trimethylacetyl) group linked to an imidohydrazide moiety, forming a hydrochloride salt. Hydrazides are often utilized in pharmaceutical and analytical chemistry due to their reactivity and ability to form stable complexes .

Properties

Molecular Formula

C5H14ClN3

Molecular Weight

151.64 g/mol

IUPAC Name

N'-amino-2,2-dimethylpropanimidamide;hydrochloride

InChI

InChI=1S/C5H13N3.ClH/c1-5(2,3)4(6)8-7;/h7H2,1-3H3,(H2,6,8);1H

InChI Key

UQROKWUCVHVMIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=NN)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pivalimidohydrazide hydrochloride can be synthesized through several methods. One common approach involves the reaction of pivalic acid with hydrazine hydrate under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions: Pivalimidohydrazide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydrazide functional group, which is highly reactive under specific conditions .

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium and results in the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often take place in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Pivalimidohydrazide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pivalimidohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is facilitated by the hydrazide functional group, which acts as a nucleophile in these reactions .

Molecular Targets and Pathways: this compound targets various enzymes and proteins involved in critical biological pathways. For example, it can inhibit the activity of certain proteases and kinases, which play essential roles in cell signaling and metabolism. By modulating these pathways, the compound can exert its effects on cellular processes and potentially lead to therapeutic outcomes .

Comparison with Similar Compounds

Methyl Valerimidate Hydrochloride

  • Structure: Methyl valerimidate hydrochloride (CAS 1030939-72-0) contains a pentanecarboximidate group esterified with methanol and forms a hydrochloride salt. Unlike pivalimidohydrazide, it lacks a hydrazide group but shares the imidate functionality .
  • Applications : Used in organic synthesis, particularly in amidination reactions.
  • Stability : Hydrochloride salts of imidates generally exhibit good solubility in polar solvents, a property shared with hydrazide hydrochlorides .

Phenylhydrazine Hydrochloride

  • Structure : A simple hydrazine derivative with a phenyl group. Unlike pivalimidohydrazide, it lacks the bulky pivaloyl group, affecting its steric and electronic properties .
  • Analytical Use : Employed in spectrophotometric methods (e.g., phosphomolybdic acid complexes) for quantification, highlighting the reactivity of hydrazide hydrochlorides in colorimetric assays .

Piperazine and Pyridine Derivatives

  • Piperazine Hydrochlorides : Compounds like 1-(pyridin-3-yl)piperazine hydrochloride are used in drug synthesis (e.g., antihelminthic agents). Their six-membered amine rings contrast with the linear hydrazide structure of pivalimidohydrazide .
  • Pyridine Hydrochlorides: Exhibit basicity and solubility profiles similar to hydrazides but differ in pharmacological applications, such as antihistamine activity (e.g., chlorphenoxamine hydrochloride) .

Hydralazine Hydrochloride

  • Pharmaceutical Role : A vasodilator with a hydrazine-phthalazine structure. Unlike pivalimidohydrazide, it contains a phthalazine ring, enhancing its planar geometry and biological activity .
  • Analytical Methods : Validated HPLC methods for hydralazine (linearity >0.99) suggest that similar techniques could apply to pivalimidohydrazide for impurity profiling .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of Selected Hydrochlorides

Compound Molecular Weight (g/mol) Functional Groups Solubility Analytical Method (HPLC) Applications
Pivalimidohydrazide HCl* ~200 (estimated) Hydrazide, pivaloyl Polar solvents Not reported Synthesis intermediates
Methyl Valerimidate HCl 164.65 Imidate, methyl ester Water, ethanol Not reported Amidination reactions
Phenylhydrazine HCl 144.59 Hydrazine, phenyl Water Spectrophotometry Analytical reagents
Hydralazine HCl 160.60 Hydrazine, phthalazine Water HPLC (validated) Antihypertensive drugs

*Estimated data due to lack of direct evidence.

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